

# An In-depth Technical Guide to 2-Bromo-4-methylbenzo[d]thiazole

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## Compound of Interest

Compound Name: 2-Bromo-4-methylbenzo[D]thiazole

Cat. No.: B1288503

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-methylbenzo[d]thiazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical properties, potential therapeutic applications, and detailed experimental protocols for its biological evaluation.

## Compound Identification

The Chemical Abstracts Service (CAS) number for **2-Bromo-4-methylbenzo[d]thiazole** is 73443-76-2.<sup>[1]</sup>

## Chemical and Physical Data

The quantitative properties of **2-Bromo-4-methylbenzo[d]thiazole** are summarized in the table below. This data is essential for experimental design, including reaction setup, dosage calculations, and analytical characterization.

Property	Value	Reference
CAS Number	73443-76-2	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNS	[1]
Molecular Weight	228.11 g/mol	[1]
Purity	≥97%	[1]
SMILES	<chem>CC1=C2N=C(SC2=CC=C1)Br</chem>	[1]
Storage Conditions	-20°C, stored under nitrogen	[1]

## Applications in Drug Development

The benzothiazole scaffold is a foundational structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities.[2][3][4] The specific substitution pattern on the benzothiazole ring is a critical factor in determining a compound's pharmacological profile.[2]

**Anticancer and Anti-inflammatory Potential:** Benzothiazole derivatives are known to exert anticancer and anti-inflammatory effects by modulating key cellular signaling pathways, such as PI3K/AKT and NF-κB.[2] While direct experimental data for **2-Bromo-4-methylbenzo[d]thiazole** is limited in publicly available literature, structure-activity relationship (SAR) principles suggest potential for anticancer activity. The 2-bromo substitution, in particular, modifies a key position for biological activity which could influence its anticancer effects.[2]

**Antimicrobial Properties:** The 2-bromo substitution on the benzothiazole ring may also confer significant antibacterial properties.[2] This makes it a compound of interest for developing new antimicrobial agents to combat resistant bacterial strains.

## Experimental Protocols

The following are representative protocols for evaluating the biological activity of **2-Bromo-4-methylbenzo[d]thiazole**. These methodologies can be adapted and optimized for specific research objectives.

## 1. Anticancer Activity Assessment (MTT Assay)

This protocol determines the cytotoxic effect of the compound on cancer cell lines.

- **Cell Culture:** Maintain the selected cancer cell line (e.g., FaDu, HTB-43) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.<sup>[5]</sup> Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Compound Preparation:** Prepare a stock solution of **2-Bromo-4-methylbenzo[d]thiazole** in a suitable solvent like DMSO. Create serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
- **Cell Treatment:** Seed the cells in 96-well plates and allow them to adhere overnight. Replace the medium with the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the plates for a period of 48-72 hours.<sup>[2]</sup>
- **MTT Assay:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
- **Data Analysis:** Solubilize the formazan crystals with a solubilization buffer or DMSO. Measure the absorbance at 570 nm using a microplate reader.<sup>[2]</sup> Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration at which 50% of cell growth is inhibited).

## 2. Antibacterial Activity Assessment (Minimum Inhibitory Concentration - MIC)

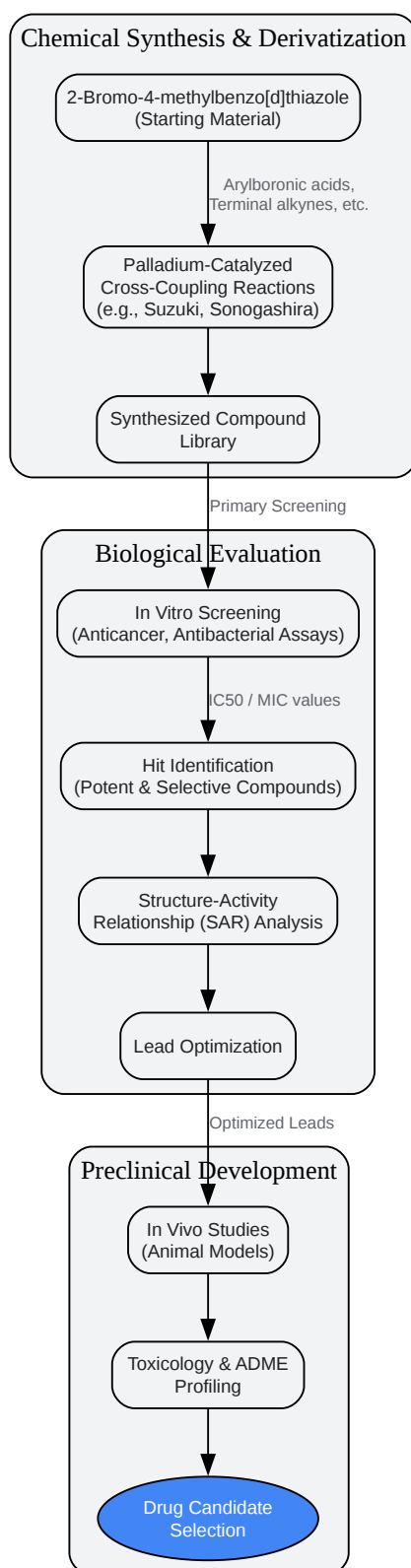
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

- **Bacterial Culture:** Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL.<sup>[2]</sup>
- **Compound Dilution:** Perform serial twofold dilutions of **2-Bromo-4-methylbenzo[d]thiazole** in a 96-well microtiter plate containing Mueller-Hinton broth.<sup>[2]</sup>

- Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately  $5 \times 10^5$  CFU/mL.[2] Include positive (broth with inoculum) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

## Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel derivatives from **2-Bromo-4-methylbenzo[d]thiazole**.



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Caption: Workflow for drug discovery using **2-Bromo-4-methylbenzo[d]thiazole**.

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